1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Structure-Activity Relationship Neurogenesis Aminopropyl Carbazole

1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 328076-92-2) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of compounds, characterized by a 3,6-dibromocarbazole core linked via a 2-hydroxypropyl spacer to a 3-chloroaniline moiety. This class was originally discovered through an unbiased in vivo screen for small molecules capable of enhancing postnatal hippocampal neurogenesis and has demonstrated both proneurogenic and neuroprotective properties.

Molecular Formula C21H17Br2ClN2O
Molecular Weight 508.6 g/mol
CAS No. 328076-92-2
Cat. No. B3260207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol
CAS328076-92-2
Molecular FormulaC21H17Br2ClN2O
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
InChIInChI=1S/C21H17Br2ClN2O/c22-13-4-6-20-18(8-13)19-9-14(23)5-7-21(19)26(20)12-17(27)11-25-16-3-1-2-15(24)10-16/h1-10,17,25,27H,11-12H2
InChIKeyCVWJSBCOYWTLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 328076-92-2): Aminopropyl Carbazole Chemical Procurement Guide


1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol (CAS 328076-92-2) is a synthetic aminopropyl carbazole derivative belonging to the P7C3 class of compounds, characterized by a 3,6-dibromocarbazole core linked via a 2-hydroxypropyl spacer to a 3-chloroaniline moiety [1]. This class was originally discovered through an unbiased in vivo screen for small molecules capable of enhancing postnatal hippocampal neurogenesis and has demonstrated both proneurogenic and neuroprotective properties [2]. The compound is commercially available as a research chemical with a typical purity of 95% and a molecular formula of C21H17Br2ClN2O (MW 508.6 g/mol) [3].

Why 1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol Cannot Be Replaced by P7C3 or Other Positional Isomers


Within the aminopropyl carbazole series, the position and nature of the aniline substituent critically influence both neuroprotective potency and target engagement profiles. The 3-chloro (meta) substitution on the aniline ring of this compound creates a distinct electronic and steric environment compared to the unsubstituted parent P7C3 (CAS 301353-96-8), as well as the 2-chloro (ortho, CAS 327026-16-4) and 4-chloro (para) positional isomers [1]. Structure-activity relationship (SAR) studies on 25 aminopropyl carbazole derivatives have demonstrated that modifications to the aniline substituent directly modulate proneurogenic efficacy in cultured neural stem cells, with certain substitutions conferring markedly enhanced activity over the parent scaffold [2]. The 3,6-dibromocarbazole core has been shown to be essential for neuroprotective activity, but the aniline substitution pattern serves as a critical tunable parameter for optimizing biological potency and drug-like properties [3].

Quantitative Differentiation Evidence for 1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol vs. Closest Analogs


Positional Isomer Differentiation: 3-Chloro (Meta) vs. 2-Chloro (Ortho) and 4-Chloro (Para) Substitution on Aniline Ring

The compound bears a chlorine atom at the meta (3-) position of the aniline ring, distinguishing it from the ortho (2-) and para (4-) chloro positional isomers, both of which are explicitly claimed in the anti-depression compound patent but may exhibit divergent pharmacological profiles [1]. The meta-substitution pattern alters the electron density distribution on the aniline ring through inductive effects without the steric hindrance associated with ortho substitution or the extended conjugation effects of para substitution. This positional differentiation is critical: in the broader aminopropyl carbazole SAR campaign across 25 analogues, the nature of the aniline substituent was identified as a primary determinant of proneurogenic potency in neural stem cell assays [2].

Structure-Activity Relationship Neurogenesis Aminopropyl Carbazole

Dibromocarbazole Core Requirement: 3,6-Dibromo Substitution Essential for Neuroprotective Activity

The 3,6-dibromo substitution on the carbazole ring system is a conserved structural feature across all active P7C3-class compounds, including this 3-chloroanilino derivative. Molecular dynamics simulations have demonstrated that the two 3,6-dibromo substituents on the carbazole core are necessary for sufficient hydrophobic character and proper partitioning at octanol/water interfaces, which correlates with membrane permeability and bioavailability [1]. Removal or replacement of these bromine atoms has been shown to abrogate neuroprotective activity in the P7C3 series, indicating that the 3,6-dibromocarbazole scaffold is a pharmacophoric requirement rather than a variable substituent [2]. This compound retains the essential 3,6-dibromo motif while varying the aniline substituent, positioning it as a tool for dissecting the contribution of the aniline domain to overall pharmacology.

Neuroprotection Mitochondrial Stability Carbazole SAR

Class-Level Neuroprotective Efficacy: P7C3 Series In Vivo Benchmarking Against Dimebon

The P7C3 compound class, to which 1-(3-chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol belongs, has demonstrated statistically significant neuroprotective efficacy in the MPTP mouse model of Parkinson disease. In this model, the P7C3 analog P7C3A20 exhibited greater potency and a higher ceiling of efficacy than the parent P7C3, while the structurally related drug Dimebon (latrepirdine) showed substantially less potency and no significant protection [1]. Critically, the hippocampal proneurogenic efficacy of eight additional P7C3 analogs was shown to correlate directly with their protective efficacy against MPTP-mediated neurotoxicity, establishing a predictive relationship between in vitro neurogenesis enhancement and in vivo neuroprotection [1]. This compound, bearing a 3-chloroanilino substituent not tested in the original panel, represents a distinct chemical probe for extending this SAR correlation.

Parkinson Disease Model Dopaminergic Neuroprotection In Vivo Pharmacology

Patent-Covered Therapeutic Scope: Anti-Depression and Pro-Neurogenic Indications

Aminopropyl carbazole derivatives containing the 3,6-dibromocarbazole core with variously substituted aniline moieties are explicitly claimed in patent US20170157092A1 for the treatment of major depressive disorder, and in patent DK2590647T3 for promoting neurogenesis and treating neurodegenerative conditions including Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis, traumatic brain injury, and schizophrenia [1][2]. While the 3-chloroanilino derivative is structurally encompassed within the Markush claims of these patents, the specifically exemplified compounds include the 2-chloro and 4-chloro positional isomers rather than the 3-chloro variant [1]. This indicates that the 3-chloro compound occupies a distinct, less-explored chemical space within the claimed intellectual property landscape, potentially offering freedom-to-operate advantages for certain research applications.

Major Depressive Disorder Neurogenesis Intellectual Property

Recommended Application Scenarios for 1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol in Scientific Research


Structure-Activity Relationship (SAR) Studies of Aminopropyl Carbazole Neuroprotective Agents

This compound is optimally deployed as a probe to investigate the effect of meta-chloro substitution on the aniline ring within the P7C3 pharmacophore. By comparing its neuroprotective and proneurogenic activity with the unsubstituted parent P7C3, the 2-chloro isomer (CAS 327026-16-4), and the 4-chloro isomer, researchers can map the positional dependence of chlorine substitution on biological potency in neural stem cell differentiation assays . The Yoon et al. (2013) 25-compound SAR framework provides a validated experimental template for such comparative studies .

Mitochondrial Neuroprotection and Cytochrome c Release Assays

Given that the 3,6-dibromocarbazole core is essential for modulating Bax channel-mediated cytochrome c release, this compound can be employed in mitochondrial assays to assess whether the 3-chloroanilino substituent enhances or diminishes the inhibition of cytochrome c release compared to known modulators such as the 3,6-dibromocarbazole piperazine derivatives described by Bombrun et al. (2003) . The conserved dibromocarbazole scaffold ensures baseline activity at the mitochondrial target, while the variable aniline domain allows interrogation of substituent-specific effects on mitochondrial membrane potential stabilization .

In Vivo Neurogenesis and Depression Model Studies

The P7C3 compound class has demonstrated in vivo enhancement of hippocampal neurogenesis and antidepressant efficacy in rodent models . This 3-chloroanilino derivative can be utilized in NPAS3-knockout mouse models of hippocampal dysfunction or in chronic stress-induced depression paradigms to evaluate whether the meta-chloro substitution confers altered oral bioavailability, brain penetration, or neurogenic potency relative to P7C3 . The compound's structural inclusion within the anti-depression patent (US20170157092A1) further supports its relevance for CNS disorder research .

NAMPT Activation and NAD+ Salvage Pathway Research

The P7C3 class has been mechanistically linked to activation of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in NAD+ salvage biosynthesis . This 3-chloroanilino derivative can serve as a chemical probe to dissect whether aniline ring substitution patterns affect NAMPT activation potency, cellular NAD+ level enhancement, or downstream neuroprotective signaling . Comparative studies with P7C3 and P7C3A20 in doxorubicin toxicity models in U2OS cells provide an established experimental framework for benchmarking NAMPT-dependent cytoprotection .

Quote Request

Request a Quote for 1-(3-Chloroanilino)-3-(3,6-dibromocarbazol-9-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.